Propionamide

Vue d'ensemble

Description

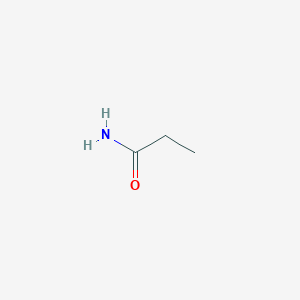

Propionamide : est un composé organique de formule chimique

C3H7NO

. Il s'agit du dérivé amide de l'acide propanoïque, également connu sous le nom de this compound. Ce composé est un amide monosubstitué, ce qui signifie qu'il possède un groupe substituant attaché à l'atome d'azote du groupe amide. Le this compound est un solide incolore très soluble dans l'eau, avec un point de fusion d'environ 80 °C et un point d'ébullition d'environ 213 °C {_svg_1}.Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Medicinal Chemistry

Propionamide derivatives have been studied for their potential medicinal properties, particularly as inhibitors of neutral endopeptidase (NEP), which is involved in the metabolism of natriuretic peptides. These compounds may offer therapeutic benefits for conditions such as hypertension and heart failure by enhancing the effects of atrial natriuretic peptide (ANP) .

Case Study: NEP Inhibition

- Compound : A this compound derivative

- Target : Neutral endopeptidase

- Outcome : Demonstrated vasodilatory and diuretic effects, suggesting utility in treating cardiovascular diseases.

1.2. Doping Control

this compound is also relevant in sports medicine as a component in selective androgen receptor modulators (SARMs). These compounds are under scrutiny for misuse in sports due to their anabolic properties . The detection of this compound and its derivatives in biological samples is crucial for doping control analysis.

Astrochemistry

This compound has been identified as the largest peptide-like molecule detected in space, particularly in regions like Sagittarius B2(N1E). Its presence suggests that complex organic molecules can form in interstellar environments, potentially contributing to the origins of life on Earth .

Detection Study: Sagittarius B2(N1E)

- Molecule : this compound

- Location : Interstellar medium (ISM)

- Significance : Indicates the formation of large peptide-like molecules during star formation processes.

Material Science

3.1. Adsorption Studies

Recent studies have utilized this compound as an adsorbent to investigate adsorption isotherms on multi-wall carbon nanotubes. This research contributes to understanding how organic compounds interact with nanomaterials, which is vital for applications in sensors and drug delivery systems .

| Application | Details |

|---|---|

| Medicinal Chemistry | NEP inhibitors for hypertension treatment |

| Doping Control | Detection in biological samples |

| Astrochemistry | Largest peptide-like molecule in space |

| Material Science | Adsorption studies on carbon nanotubes |

Mécanisme D'action

Target of Action

Propionamide, a primary carboxylic acid amide

Mode of Action

As a primary carboxylic acid amide , it may participate in various biochemical reactions involving amide functional groups.

Result of Action

This compound has been detected in space, indicating that it may participate in complex chemical reactions in the interstellar medium .

Action Environment

Environmental factors can influence the action of this compound. For instance, this compound, as an atmospheric pollutant, could be involved in new particle formation (NPF), a process that is influenced by various environmental factors . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Réaction de condensation : Le propionamide peut être synthétisé par la réaction de condensation de l'urée et de l'acide propanoïque. Cette réaction nécessite généralement un chauffage pour favoriser la formation de la liaison amide.

Déshydratation du propionate d'ammonium : Une autre méthode implique la déshydratation du propionate d'ammonium.

Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent produit par la déshydratation du propionate d'ammonium en raison de son efficacité et de sa rentabilité. La réaction est généralement réalisée dans un environnement contrôlé pour garantir un rendement élevé et une pureté élevée du produit.

Analyse Des Réactions Chimiques

Types de réactions :

Réarrangement de Hofmann : Le propionamide peut subir un réarrangement de Hofmann pour produire de l'éthylamine. Cette réaction implique l'utilisation de brome et d'une base forte, telle que l'hydroxyde de sodium, et se traduit par la perte du groupe carbonyle.

Hydrolyse : Le this compound peut être hydrolysé pour produire de l'acide propanoïque et de l'ammoniac. Cette réaction nécessite généralement des conditions acides ou basiques et un chauffage.

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé en utilisant de puissants agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction du this compound peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) pour produire de la propylamine.

Substitution : Des réactions de substitution nucléophile peuvent se produire à l'azote de l'amide, en particulier en milieu acide ou basique.

Principaux produits formés :

Éthylamine : Issue du réarrangement de Hofmann.

Acide propanoïque et ammoniac : Issue de l'hydrolyse.

Propylamine : Issue de la réduction.

Comparaison Avec Des Composés Similaires

Composés similaires :

Acétamide : CH3CONH2

Butyramide : C4H9NO

Formamide : CHONH2

Comparaison :

Acétamide : Semblable au propionamide, l'acétamide est un amide simple mais avec une chaîne carbonée plus courte. Il a un point de fusion et un point d'ébullition plus bas que le this compound.

Butyramide : Ce composé a une chaîne carbonée plus longue que le this compound, ce qui se traduit par des points de fusion et d'ébullition plus élevés. Il est moins soluble dans l'eau que le this compound.

Formamide : Le formamide a la structure la plus simple parmi ces amides, avec un seul atome de carbone. Il est très polaire et possède des propriétés de solvant uniques, ce qui le distingue du this compound en termes d'applications et de réactivité.

Le this compound se distingue par son équilibre entre solubilité, réactivité et stabilité, ce qui en fait un composé polyvalent dans divers domaines de la recherche et de l'industrie.

Activité Biologique

Propionamide, a small organic compound with the formula C₃H₇NO, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential applications of this compound based on recent studies.

This compound is classified as an amide, which means it contains a carbonyl group (C=O) linked to a nitrogen atom (N). This structure allows it to participate in various biochemical interactions. Its mechanism of action often involves modulation of protein solubility and enzyme activity, making it a valuable compound in biochemical research.

Key Mechanisms:

- Protein Solubility Enhancement : this compound has been shown to increase the solubility of both structured and unstructured proteins. At concentrations around 400 mM, it significantly enhances protein solubility without interfering with ligand binding, which is crucial for various biochemical assays .

- Androgen Receptor Modulation : As a component of certain anabolic-androgenic steroids (AAS), this compound derivatives have been studied for their agonistic effects on androgen receptors. For instance, S-22, a this compound-based SARM (Selective Androgen Receptor Modulator), demonstrated increased muscle weight in experimental models compared to dihydrotestosterone (DHT) .

Biological Activities

This compound exhibits several biological activities that are relevant in pharmacology and medicinal chemistry:

- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition : this compound compounds have been studied for their potential to inhibit various enzymes, including urease and carbonic anhydrase, which are important targets in treating conditions like kidney stones and glaucoma .

- New Particle Formation : Research indicates that this compound can enhance new particle formation in atmospheric chemistry, particularly in sulfuric acid-based systems. This property suggests its role as an atmospheric pollutant and its implications for climate change .

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound and its derivatives:

- Study on Protein Solubility : A study demonstrated that this compound significantly increases the solubility of proteins under various conditions, which can be beneficial for protein purification processes .

- Androgenic Activity Assessment : In a comparative study involving S-22 and DHT, S-22 was found to increase muscle mass more effectively than DHT in animal models, indicating its potential as a therapeutic agent for muscle wasting diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJFJADRCOGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CH2CONH2, C3H7NO | |

| Record name | propanamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propanamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058820 | |

| Record name | Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline flakes; [Alfa Aesar MSDS] | |

| Record name | Propionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Propionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-05-0 | |

| Record name | Propionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPIONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK07G0HP47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of propionamide?

A1: this compound has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to characterize this compound and its derivatives. []

Q3: How does the structure of this compound influence its interaction with other molecules?

A3: The amide group (-CONH2) in this compound plays a crucial role in its interactions. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the amide nitrogen (N-H) can act as a hydrogen bond donor. [, ] These interactions influence its solubility, complex formation, and biological activity.

Q4: What are some examples of enzymes that interact with this compound?

A4: Amidases, a class of enzymes found in various bacteria, can hydrolyze this compound into propionic acid and ammonia. [, , ] Interestingly, some amidases exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of a chiral amide. []

Q5: Has this compound been investigated in the context of mitochondrial function?

A5: Yes, research suggests that the vitamin D3 hydroxylase-associated protein (VDHAP) found in chicken kidney mitochondria may function as a propionamidase. This enzyme utilizes this compound as a substrate, converting it to propionic acid and ammonia. []

Q6: Can this compound be utilized as a substrate for bacterial growth?

A6: Yes, certain bacterial isolates can utilize this compound as a sole source of carbon, nitrogen, and energy for growth. [] This property makes them potentially valuable for bioremediation applications, particularly in environments contaminated with this compound or related amides.

Q7: How does this compound affect the absorption of certain drugs?

A7: Research indicates that N,N-dialkylpropionamides, including N,N-di-n-propylthis compound, can form complexes with corticosteroids like prednisone and prednisolone. This complexation enhances the intestinal absorption of these drugs in rats. [, ] The mechanism may involve increased permeability of specific intestinal barriers due to the presence of the amide. []

Q8: Are there any potential applications of this compound in material science?

A8: Research has explored the use of this compound as a crosslinking agent in silk fibroin composite membranes for corneal regeneration. [] The addition of this compound influences the crystallization process, leading to materials with desirable properties such as transparency and biocompatibility for corneal stromal cell proliferation and repair.

Q9: How does modifying the structure of this compound affect its biological activity?

A9: Structural modifications to the this compound scaffold significantly impact its biological activity. For example, introducing halogen substituents on the phenyl ring of aryl-propionamide-derived selective androgen receptor modulators (SARMs) alters their in vivo disposition and activity. [] The position and type of substituents on the aromatic rings of pyridinyloxyphenoxypropionamides influence their herbicidal activity against grass weeds. []

Q10: How does the size of the N-substituent in N,N-dialkylpropionamides impact their interaction with drugs?

A10: Studies on the complexation of N,N-dialkylpropionamides with prednisone and prednisolone revealed that the size of the N-substituent affects the apparent partition coefficient of the steroids. While N,N-dimethylthis compound decreases the partition coefficient, N,N-diethyl-, N,N-di-n-propyl-, and N,N-di-n-butylthis compound increase it. [] This suggests that larger N-substituents favor partitioning into the organic phase, potentially influencing drug absorption.

Q11: How is this compound analyzed in environmental and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection (HPLC-UV/FLUO) are valuable tools for the analysis of this compound and other amides. [] This method often involves derivatization of amides with reagents like dansyl chloride (DNS-Cl) to enhance detectability.

Q12: What computational methods are employed to study this compound derivatives?

A12: Quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the biological activity of this compound derivatives based on their structural features. [] These models provide insights into the relationship between chemical structure and biological activity, aiding in the design of new compounds with improved properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.